4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline
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Overview
Description
4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the tetrazoloquinoxaline family. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of tetrazolo[1,5-a]quinoxaline with bromomethylating agents. One common method includes the use of sodium azide and acetic acid in ethanol to form the tetrazoloquinoxaline core, followed by bromomethylation using bromomethylating reagents . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The tetrazoloquinoxaline core can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Cycloaddition Reagents: Alkynes and azides are often used in cycloaddition reactions with tetrazoloquinoxalines.
Major Products
Scientific Research Applications
4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and antiviral properties.
Materials Science: The compound is explored for its use in organic solar cells and OLEDs due to its unique electronic properties.
Organic Synthesis: It serves as a precursor for the synthesis of complex heterocyclic compounds, which are valuable in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline involves its interaction with molecular targets through its bromomethyl and tetrazoloquinoxaline moieties. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules . The tetrazoloquinoxaline core can participate in various chemical reactions, influencing the compound’s biological activity and chemical properties .
Comparison with Similar Compounds
4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
8-Bromo-4-chlorotetrazolo[1,5-a]quinoxaline: This compound has similar chemical properties but differs in its halogen substitution pattern.
8-Bromo-4-(piperidin-1-yl)tetrazolo[1,5-a]quinoxaline: This derivative includes a piperidine group, which can influence its biological activity.
9-Bromoditetrazolo[1,5-a5’,1’-c]quinoxaline: This compound features an additional tetrazole ring, providing unique chemical and biological properties.
Properties
CAS No. |
61148-25-2 |
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Molecular Formula |
C9H6BrN5 |
Molecular Weight |
264.08 g/mol |
IUPAC Name |
4-(bromomethyl)tetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H6BrN5/c10-5-7-9-12-13-14-15(9)8-4-2-1-3-6(8)11-7/h1-4H,5H2 |
InChI Key |
ZIOPMCKYQUQLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)CBr |
Origin of Product |
United States |
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